molecular formula C9H7BrFIO2 B14026970 Ethyl 5-bromo-2-fluoro-3-iodobenzoate

Ethyl 5-bromo-2-fluoro-3-iodobenzoate

Katalognummer: B14026970
Molekulargewicht: 372.96 g/mol
InChI-Schlüssel: DLSUHVGOVSYQJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Vorbereitungsmethoden

The synthesis of Ethyl 5-bromo-2-fluoro-3-iodobenzoate typically involves the esterification of 5-bromo-2-fluoro-3-iodobenzoic acid. One common method includes the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-2-fluoro-3-iodobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-iodobenzoate involves aminocarbonylation processes. In these reactions, the compound loses a hydrogen atom to form a succinimidyl radical, which then reacts with nitrogen nucleophiles to produce 5-carboxamide and 5-glyoxylamide derivatives. These reactions are crucial for the formation of various functionalized products.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-bromo-2-fluoro-3-iodobenzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H7BrFIO2

Molekulargewicht

372.96 g/mol

IUPAC-Name

ethyl 5-bromo-2-fluoro-3-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3

InChI-Schlüssel

DLSUHVGOVSYQJG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.